
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one is a complex organic compound with significant applications in various scientific fields The compound consists of two distinct parts: 5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, and 1-pyridin-1-ium-1-yloctan-2-one, a pyridinium derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione typically involves the nitration of hexahydropyrimidine-2,4,6-trione. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this synthesis include nitric acid and sulfuric acid as nitrating agents.
1-Pyridin-1-ium-1-yloctan-2-one can be synthesized through the quaternization of pyridine with octan-2-one. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrohexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
1-Pyridin-1-ium-1-yloctan-2-one can undergo:
Nucleophilic Substitution: The pyridinium ion can be attacked by nucleophiles, leading to the substitution of the pyridinium group.
Reduction: The carbonyl group in octan-2-one can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amino derivatives or alcohols.
Substitution: Formation of substituted pyrimidine or pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitrohexahydropyrimidine-2,4,6-trione and 1-pyridin-1-ium-1-yloctan-2-one have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular processes. The pyridinium derivative can interact with cellular membranes, affecting membrane potential and ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrobarbituric Acid: Similar structure but lacks the pyridinium component.
Hexahydropyrimidine-2,4,6-trione: Parent compound without the nitro group.
Pyridinium Salts: Various derivatives with different alkyl or acyl groups.
Uniqueness
The combination of the nitro-substituted pyrimidine and the pyridinium derivative in 5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
6322-28-7 |
|---|---|
Molekularformel |
C17H23N4O6+ |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-nitro-1,3-diazinane-2,4,6-trione;1-pyridin-1-ium-1-yloctan-2-one |
InChI |
InChI=1S/C13H20NO.C4H3N3O5/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14;8-2-1(7(11)12)3(9)6-4(10)5-2/h5,7-8,10-11H,2-4,6,9,12H2,1H3;1H,(H2,5,6,8,9,10)/q+1; |
InChI-Schlüssel |
UBFYLQQIJAHWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C[N+]1=CC=CC=C1.C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)


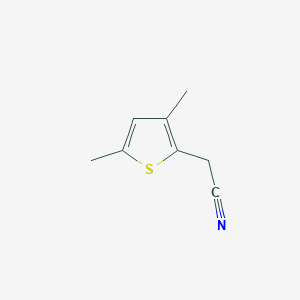
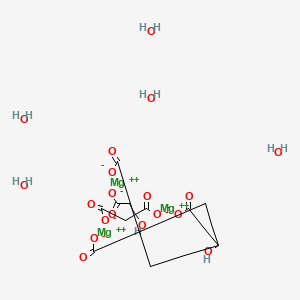
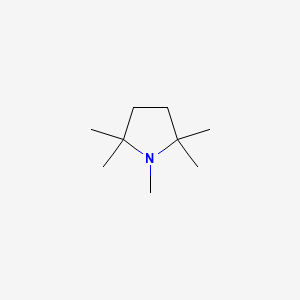
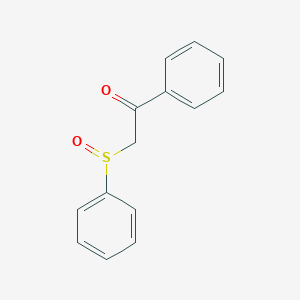

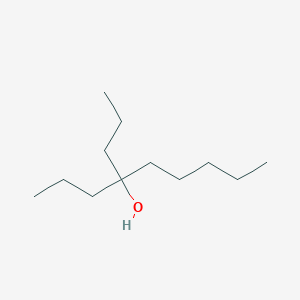
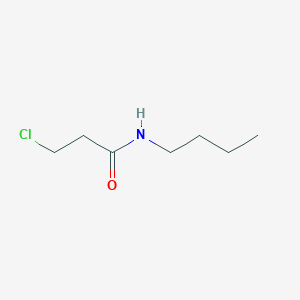
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
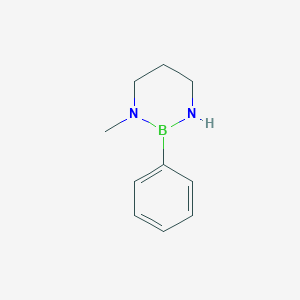
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
